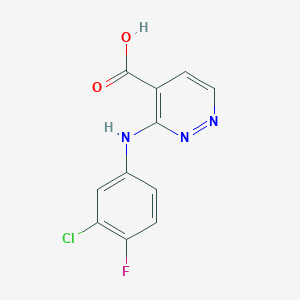

3-(3-Chloro-4-fluoroanilino)pyridazine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridazines, including compounds like CF-PDCA, often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

Pyridazines undergo various chemical reactions. For instance, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations provide 1,6-dihydropyridazines and pyridazines via the judicious choice of reaction solvent . A TBAI/K 2 S 2 O 8 -promoted [4 + 2] annulation of ketene N,S -acetals, and N -tosylhydrazones provides a variety of trisubstituted pyridazines in good yields .Physical And Chemical Properties Analysis

The carboxylic acids, including compounds like CF-PDCA, are weak acids. The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .Scientific Research Applications

Synthesis and Antibacterial Activity

A significant application of pyridazine derivatives, like 3-(3-Chloro-4-fluoroanilino)pyridazine-4-carboxylic acid, is in the field of antibacterial agents. Studies have shown that various derivatives of pyridazine exhibit promising antibacterial activities. For example, Guo et al. (1988) synthesized derivatives of pyridazine carboxylic acids, demonstrating minimum inhibitory concentrations against several bacterial strains, indicating their potential as antibacterial agents (Guo et al., 1988). Similarly, Nagawade et al. (2005) synthesized a new series of pyridazine-3-carboxylic acid, which showed interesting antibacterial activity against both gram-positive and gram-negative organisms, highlighting the potential for these compounds in antibacterial applications (Nagawade et al., 2005).

Antiviral Activity

Compounds derived from pyridazine, including 3-(3-Chloro-4-fluoroanilino)pyridazine-4-carboxylic acid, have also been explored for their antiviral properties. Heinisch et al. (1996) developed a series of pyridazino benzodiazepinones, structurally related to known antiviral agents, and evaluated them as human immunodeficiency virus type 1 reverse transcriptase inhibitors (Heinisch et al., 1996).

Chemical Synthesis and Structural Analysis

The synthesis of various pyridazine derivatives, including those structurally related to 3-(3-Chloro-4-fluoroanilino)pyridazine-4-carboxylic acid, is a vital area of research. Heinisch (1973) detailed the synthesis of pyridazine-4-carboxylic acid and its derivatives, demonstrating the versatility of these compounds in chemical synthesis (Heinisch, 1973). Additionally, Sallam et al. (2021) synthesized and analyzed a triazolo pyridazine derivative, providing insight into the molecular structure and potential applications of these compounds (Sallam et al., 2021).

Pharmaceutical Applications

The pharmaceutical applications of pyridazine derivatives, including their use as anti-inflammatory and analgesic agents, have been explored. Abignente et al. (1992) synthesized carboxylic acids derived from imidazo pyridazine and evaluated their anti-inflammatory, analgesic, and ulcerogenic actions (Abignente et al., 1992).

Safety and Hazards

properties

IUPAC Name |

3-(3-chloro-4-fluoroanilino)pyridazine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O2/c12-8-5-6(1-2-9(8)13)15-10-7(11(17)18)3-4-14-16-10/h1-5H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOSMWOQRIANGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C(C=CN=N2)C(=O)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2365462.png)

![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)

![(E)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2365474.png)